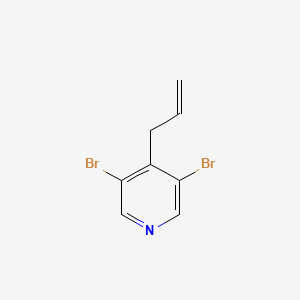
3,5-Dibromo-4-prop-2-enylpyridine
Übersicht
Beschreibung
3,5-Dibromo-4-prop-2-enylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an allyl group at the 4th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-prop-2-enylpyridine can be achieved through several methods. One common approach involves the bromination of 4-allylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-prop-2-enylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Saturated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-prop-2-enylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-prop-2-enylpyridine involves its interaction with various molecular targets. The bromine atoms and the allyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromopyridine: Lacks the allyl group, making it less reactive in certain coupling reactions.
3,5-Difluoropyridine: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
4-Allylpyridine: Lacks the bromine atoms, resulting in different chemical behavior and reactivity.
Uniqueness: 3,5-Dibromo-4-prop-2-enylpyridine is unique due to the presence of both bromine atoms and an allyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H7Br2N |
|---|---|
Molekulargewicht |
276.96 g/mol |
IUPAC-Name |
3,5-dibromo-4-prop-2-enylpyridine |
InChI |
InChI=1S/C8H7Br2N/c1-2-3-6-7(9)4-11-5-8(6)10/h2,4-5H,1,3H2 |
InChI-Schlüssel |
HILZNHNPAQKLHI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=NC=C1Br)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














